4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that serves as an intermediate in the manufacture of dyes and other chemical products. It is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various dyes, intermediates for pharmaceuticals, and other organic compounds used in different industries .
Wissenschaftliche Forschungsanwendungen
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme interactions and other biological processes.
Medicine: It serves as an intermediate in the production of certain pharmaceuticals.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The pathways involved include the activation of specific enzymes and the formation of reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) include:
- 4,4’-Methylenebis(N,N-dimethylaniline)
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- Michler’s base
Uniqueness
What sets 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) apart is its unique structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its applications in dye manufacture and scientific research further highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
84219-15-8 |
---|---|
Molekularformel |
C27H28N2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-naphthalen-2-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H28N2/c1-28(2)25-15-11-21(12-16-25)27(22-13-17-26(18-14-22)29(3)4)24-10-9-20-7-5-6-8-23(20)19-24/h5-19,27H,1-4H3 |
InChI-Schlüssel |
SLYJFDHKBRJRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.